3-Ethyl-2-methylhexane
Description
Structure
3D Structure
Properties
CAS No. |
16789-46-1 |
|---|---|
Molecular Formula |
C9H20 |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
3-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H20/c1-5-7-9(6-2)8(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
MVLOWDRGPHBNNF-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C(C)C |
Canonical SMILES |
CCCC(CC)C(C)C |
Synonyms |
3-Ethyl-2-methylhexane. |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control
Strategies for the Preparation of Branched Saturated Hydrocarbons
The creation of branched alkane frameworks is a fundamental task in organic synthesis, often serving as a key step in the total synthesis of complex natural products and materials.
Several classical and modern methods are employed for the construction of alkane carbon skeletons. These methods often involve the formation of carbon-carbon bonds followed by reduction or other functional group interconversions.
Corey-House Synthesis: This powerful method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. testbook.comcollegedunia.com It is highly versatile and can be used to synthesize symmetrical, unsymmetrical, straight-chain, and branched-chain alkanes with high yields. testbook.comvedantu.comunacademy.com For the synthesis of a branched alkane like 3-ethyl-2-methylhexane, a suitable lithium dialkylcuprate could be reacted with an appropriate alkyl halide. For instance, lithium di(sec-butyl)cuprate could be reacted with ethyl bromide. A key advantage over the Wurtz reaction is its ability to couple different alkyl groups, making it ideal for creating unsymmetrical alkanes. testbook.comunacademy.com For optimal yields, the alkyl halide should preferably be primary, while the lithium dialkylcuprate can be primary, secondary, or tertiary. sgkgdcvinukonda.ac.in
Grignard Reagent-based Syntheses: Grignard reagents (R-MgX) are strong nucleophiles and bases that are fundamental in C-C bond formation. unacademy.comfiveable.me They react with a variety of electrophiles. To synthesize a branched alkane, a Grignard reagent can be reacted with an alkyl halide in a coupling reaction, often catalyzed by transition metals like copper. More commonly, Grignard reagents are reacted with aldehydes or ketones to form secondary or tertiary alcohols, respectively, which can then be deoxygenated to the corresponding alkane. acechemistry.co.uklibretexts.org For example, the reaction of a sec-butylmagnesium halide with propanal would yield an alcohol that, upon reduction, could lead to a this compound framework. All steps involving Grignard reagents must be conducted under anhydrous conditions as they react with water to form alkanes. libretexts.org
Catalytic Isomerization: In the petroleum industry, straight-chain alkanes are often converted to their more valuable branched isomers through catalytic isomerization. tandfonline.comtandfonline.com This process is typically carried out at elevated temperatures and pressures over bifunctional catalysts, which possess both acidic and metallic sites. tandfonline.comresearchgate.net The mechanism involves the dehydrogenation of the alkane to an alkene on the metal site, followed by skeletal rearrangement of the resulting carbocation on the acid site, and finally hydrogenation back to the branched alkane on the metal site. researchgate.net While this is a large-scale industrial process, it demonstrates a key principle in the formation of branched alkanes.
| Synthetic Method | Key Reagents | Applicability for Branched Alkanes | Key Features |
| Corey-House Synthesis | Lithium dialkylcuprate (R₂CuLi), Alkyl halide (R'-X) | High | Excellent for unsymmetrical and branched structures. testbook.comunacademy.com |
| Grignard Reagents | Grignard reagent (RMgX), Aldehydes/Ketones/Alkyl halides | High | Versatile for C-C bond formation, leading to alcohols that can be reduced. acechemistry.co.uklibretexts.org |
| Catalytic Isomerization | n-alkanes, Bifunctional catalyst (e.g., Pt on acidic support) | High (Industrial Scale) | Converts straight-chain alkanes to branched isomers. tandfonline.comtandfonline.com |
Enantioselective Synthesis of Chiral Alkane Scaffolds
This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is a significant objective in modern organic chemistry.
Achieving enantioselectivity in the synthesis of acyclic, purely saturated hydrocarbons is particularly challenging due to the lack of functional groups that can be used to direct the stereochemical outcome of a reaction.
Asymmetric Hydrogenation: This is one of the most powerful methods for creating chiral centers. wikipedia.orgacsgcipr.org It involves the hydrogenation of a prochiral alkene using a chiral transition metal catalyst. ajchem-b.comethz.ch For an acyclic alkane, a corresponding unsaturated precursor would be synthesized and then subjected to hydrogenation with a catalyst containing a chiral ligand, such as those based on BINAP or other phosphine (B1218219) ligands. ethz.ch The choice of metal (often rhodium, ruthenium, or iridium) and ligand is crucial for achieving high enantioselectivity. acsgcipr.orgajchem-b.com Iridium catalysts with P,N ligands have shown effectiveness in the hydrogenation of unfunctionalized alkenes. ajchem-b.com
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a chiral alkane, a substrate containing a functional group (e.g., a carboxylic acid or an alcohol) is attached to a chiral auxiliary, such as one derived from pseudoephedrine or an oxazolidinone. wikipedia.org A diastereoselective reaction, like an alkylation, is then performed. The newly formed chiral center's configuration is directed by the auxiliary. Finally, the auxiliary is cleaved, and the functional group is removed to yield the chiral alkane.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. While less direct for simple alkanes, complex chiral hydrocarbon fragments are often constructed from chiral precursors like terpenes or amino acids.
| Methodology | Principle | Key Components | Relevance to Acyclic Alkanes |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral alkene with a chiral catalyst. wikipedia.org | Chiral transition metal catalyst (e.g., Rh, Ru, Ir with chiral ligands). acsgcipr.orgajchem-b.com | Highly effective for creating chiral centers in acyclic systems. |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a diastereoselective reaction. wikipedia.org | Chiral auxiliary (e.g., Evans oxazolidinones, pseudoephedrine), substrate with a handle. wikipedia.org | A versatile and reliable method for controlling stereochemistry. |
| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials. | Enantiopure natural products (e.g., terpenes, amino acids). | Provides access to complex chiral building blocks. |
While a specific, documented enantioselective synthesis of this compound is not readily found in the literature, established methodologies can be applied. A plausible synthetic route would involve the asymmetric hydrogenation of a suitable prochiral alkene, such as (E/Z)-3-ethyl-2-methylhex-2-ene. The success of this approach would heavily depend on finding a suitable chiral catalyst system capable of differentiating the faces of this tetrasubstituted alkene with high selectivity.
Alternatively, a chiral auxiliary-based approach could be envisioned. For example, a chiral ester could be alkylated to introduce the desired stereocenter, followed by reduction and removal of the chiral auxiliary.
Resolution of a racemic mixture of this compound is another viable strategy. Chiral gas chromatography, using a chiral stationary phase (CSP), has been successfully employed to separate the enantiomers of similar branched alkanes, such as 3-methylheptane (B165616) and its homologs. mdpi.com This analytical technique can also be adapted for preparative-scale separations to isolate the individual enantiomers. The resolution of rac-3-methylhexane has been achieved on cyclodextrin-based CSPs. mdpi.com
Stereochemical and Conformational Analysis of 3 Ethyl 2 Methylhexane
Elucidation of Chiral Centers and Enantiomerism
Chirality is a key feature of 3-ethyl-2-methylhexane, arising from the presence of stereocenters within its molecular structure. These chiral centers are responsible for the existence of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.
Determination of Absolute Configuration (R/S Nomenclature)
The structure of this compound contains two chiral centers: the carbon atom at position 2 (C2) and the carbon atom at position 3 (C3). Each of these carbons is bonded to four different substituent groups, which is the prerequisite for chirality.
The absolute configuration of each chiral center can be assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic process involves prioritizing the four groups attached to the chiral carbon based on atomic number.
For the chiral center at C2, the attached groups are:
A methyl group (-CH3)
A hydrogen atom (-H)
The C1 carbon of the main chain (part of a methyl group)
The C3 carbon of the main chain, which is also a chiral center
For the chiral center at C3, the attached groups are:
An ethyl group (-CH2CH3)
A hydrogen atom (-H)
The C2 carbon of the main chain, which is also a chiral center
The C4 carbon of the main chain (part of a propyl group)
To assign the configuration, the group with the lowest priority (typically hydrogen) is oriented away from the observer. The remaining three groups are then observed, and if the sequence from highest to lowest priority proceeds in a clockwise direction, the configuration is R. If the sequence is counterclockwise, the configuration is S. Due to the presence of two chiral centers, four possible stereoisomers exist for this compound: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).
| Chiral Center | Attached Group | Priority | Reasoning (Based on Atomic Number of First Atom) |
|---|---|---|---|
| C2 | -CH(CH2CH3)(CH2CH2CH3) (C3) | 1 (Highest) | Carbon bonded to other carbons. |
| -CH3 (C1) | 2 | Carbon bonded to hydrogens. | |
| -CH3 (attached methyl) | 3 | Carbon bonded to hydrogens. | |
| -H | 4 (Lowest) | Lowest atomic number. | |
| C3 | -CH(CH3)2 (C2) | 1 (Highest) | Carbon bonded to other carbons. |
| -CH2CH3 (ethyl group) | 2 | Carbon bonded to another carbon and hydrogens. | |
| -CH2CH2CH3 (C4-C6) | 3 | Carbon bonded to another carbon and hydrogens. | |
| -H | 4 (Lowest) | Lowest atomic number. |
Diastereomeric Relationships in Substituted Systems
The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (2R, 3S) and (2S, 3R) isomers constitute another pair of enantiomers.
The relationship between a stereoisomer from the first pair and one from the second pair (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as boiling points, melting points, and solubilities. This distinction is crucial in more complex substituted systems where the introduction of additional chiral centers further increases the number of possible diastereomers.
Comprehensive Conformational Analysis
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. These different arrangements, known as conformations or conformers, vary in energy.
Application of Newman Projections and Rotational Isomerism
Newman projections are a valuable tool for visualizing the conformations around a specific carbon-carbon bond. youtube.com By viewing the molecule along the C2-C3 bond, we can analyze the relative positions of the substituents on these two chiral carbons. The front carbon (C2) is represented by a point, and the back carbon (C3) by a circle. The bonds from each carbon to its substituents are then drawn.
Rotation around the C2-C3 bond gives rise to an infinite number of conformations. However, the most significant are the staggered and eclipsed conformations. In a staggered conformation, the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. In an eclipsed conformation, these substituents are aligned, resulting in a 0° dihedral angle.
Energetic Landscapes of Conformational States (Staggered, Eclipsed)
The different conformations of this compound are not energetically equivalent. Staggered conformations are generally more stable and lower in energy than eclipsed conformations. youtube.com This energy difference is primarily due to torsional strain, which is the repulsion between the electron clouds of bonding electrons in adjacent groups. chemistrysteps.com Eclipsed conformations experience maximum torsional strain, making them energetically unfavorable.
Among the staggered conformations, there are further energy differences. The anti conformation, where the largest groups on the front and back carbons are 180° apart, is typically the most stable. youtube.com Conformations where these large groups are 60° apart are called gauche and are higher in energy due to steric strain.
Influence of Steric Strain on Preferred Conformations
Steric strain, or steric hindrance, is the repulsive interaction that occurs when bulky groups are forced into close proximity. chemistrysteps.comsaskoer.ca This repulsion destabilizes a conformation. In this compound, the substituents on C2 are a hydrogen, a methyl group, and another methyl group. The substituents on C3 are a hydrogen, an ethyl group, and a propyl group.
The most stable conformation of this compound will be the staggered arrangement that minimizes the steric strain by placing the largest groups as far apart as possible. youtube.comopenochem.org This corresponds to an anti-periplanar arrangement of the largest substituent on C2 (a methyl group) and the largest substituent on C3 (the propyl group). Conversely, the least stable conformation is the eclipsed arrangement where the largest groups on each carbon are aligned, maximizing both torsional and steric strain. youtube.com Branched alkanes, in general, are thermodynamically more stable than their linear counterparts, a phenomenon influenced by electrostatic and correlation energies. nih.gov
| Conformation Type | Description | Relative Energy Level | Primary Strain Type(s) |
|---|---|---|---|
| Staggered (Anti) | Largest groups (e.g., propyl and methyl) are 180° apart. | Lowest | Minimal |
| Staggered (Gauche) | Largest groups are 60° apart. | Intermediate | Steric Strain |
| Eclipsed | Groups on C2 and C3 are aligned (0° dihedral angle). | Highest | Torsional and Steric Strain |
Reaction Mechanisms and Reactivity of 3 Ethyl 2 Methylhexane
Alkane Halogenation Reactions: Mechanistic Insights
Halogenation is a substitution reaction where one or more hydrogen atoms of an alkane are replaced by a halogen. This reaction is significant in organic chemistry as it provides a pathway to introduce functionality into otherwise inert alkane molecules. libretexts.org
The halogenation of alkanes typically proceeds through a free-radical chain mechanism, which involves three main stages: initiation, propagation, and termination. libretexts.orgvedantu.com This process is usually initiated by ultraviolet (UV) light or high temperatures. wikipedia.orgchemistrystudent.com
Initiation: The reaction begins with the homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light or heat, which generates two highly reactive halogen radicals (e.g., 2 Cl•). libretexts.orgchemistrystudent.com This step requires an input of energy to break the relatively weak halogen-halogen bond. organicchemistrytutor.com
Propagation: This stage consists of a two-step cycle. First, a halogen radical abstracts a hydrogen atom from the alkane (3-ethyl-2-methylhexane in this case), forming a hydrogen halide (e.g., HCl) and an alkyl radical. libretexts.org The resulting alkyl radical then reacts with another halogen molecule to produce the halogenated alkane and a new halogen radical, which can continue the chain reaction. organicchemistrytutor.com
Termination: The chain reaction is terminated when two free radicals combine with each other. wikipedia.org This can occur in several ways, such as the combination of two halogen radicals, two alkyl radicals, or an alkyl radical and a halogen radical. wikipedia.org
| Stage | Description | Example Reaction (Chlorination of Methane) |
|---|---|---|
| Initiation | Generation of free radicals from a non-radical species, typically requiring energy input (light or heat). libretexts.orgorganicchemistrytutor.com | Cl₂ + UV light → 2 Cl• |
| Propagation | A two-step cycle where a radical reacts to form a new molecule and another radical, continuing the chain. libretexts.orgorganicchemistrytutor.com | CH₄ + Cl• → •CH₃ + HCl •CH₃ + Cl₂ → CH₃Cl + Cl• |
| Termination | Consumption of radicals without generating new ones, ending the chain reaction. wikipedia.org | Cl• + Cl• → Cl₂ •CH₃ + •CH₃ → C₂H₆ •CH₃ + Cl• → CH₃Cl |
In the halogenation of this compound, different hydrogen atoms (primary, secondary, or tertiary) can be substituted, leading to various isomeric products. The regioselectivity of this reaction is determined by the relative stability of the alkyl radical intermediate that is formed. youtube.com Tertiary radicals are the most stable, followed by secondary, and then primary radicals. youtube.com
Consequently, the halogen atom will preferentially substitute a hydrogen atom at the most substituted carbon. For this compound, this means that the hydrogen at the tertiary carbon (C-2) is the most likely to be replaced. However, the statistical probability of reaction at different sites also plays a role. Branched alkanes have different types of C-H bonds, and the activation of these bonds can be influenced by the catalyst and reaction conditions. acs.orgresearchgate.net While chlorination is generally less selective, bromination is known to be more selective, favoring the formation of the product derived from the most stable radical intermediate. chemistrysteps.comlibretexts.org
Investigating C-C Bond Cleavage and Rearrangement Pathways
Under more forceful conditions, such as high temperatures or in the presence of certain catalysts, alkanes can undergo reactions involving the cleavage of C-C bonds and subsequent rearrangements.
Carbocation rearrangements are common in reactions involving carbocation intermediates. lumenlearning.com These rearrangements occur to transform a less stable carbocation into a more stable one. masterorganicchemistry.com This can happen through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group with its bonding electrons). lumenlearning.comlumenlearning.com
For instance, if a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift, this rearrangement is likely to occur. masterorganicchemistry.comlumenlearning.com In the context of this compound, if a carbocation were formed at a secondary position, an alkyl shift could potentially lead to a more stable tertiary carbocation, influencing the final product distribution in reactions like cracking or certain substitution reactions. fiveable.melibretexts.orglibretexts.org
Cracking is the process of breaking down large hydrocarbon molecules into smaller, more useful ones, such as smaller alkanes and alkenes. wikipedia.org This can be achieved through thermal cracking or catalytic cracking.
Thermal Cracking: This process involves high temperatures (450°C to 900°C) and pressures. docbrown.infolibretexts.org It proceeds via a free-radical mechanism where the high temperature causes the homolytic cleavage of C-C bonds, which are generally weaker than C-H bonds. docbrown.infochemguide.co.uk This initiation step forms two alkyl radicals. psu.edu These radicals then undergo a series of propagation steps, including hydrogen abstraction and beta-scission, to form a variety of smaller hydrocarbon products. psu.edu Thermal cracking typically produces a high proportion of alkenes. chemguide.co.uk
Catalytic Cracking: This method uses a catalyst, typically a zeolite, to facilitate the cracking process at lower temperatures (around 500°C) and pressures. libretexts.orgchemguide.co.uk The mechanism involves the formation of carbocation intermediates. chemguide.co.uk The acidic sites on the zeolite catalyst can abstract a hydride ion from the alkane, generating a carbocation. libretexts.org This carbocation can then undergo rearrangements and beta-scission to form smaller, more stable carbocations and alkenes. tandfonline.comresearchgate.net Catalytic cracking is highly effective in producing high-octane gasoline components, which often consist of branched alkanes and aromatic compounds. libretexts.org
Oxidative and Dehydrogenation Transformations
Oxidation of alkanes can range from complete combustion to more controlled partial oxidation. Dehydrogenation involves the removal of hydrogen to form unsaturated compounds.
Oxidation: Complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy. algoreducation.com Incomplete combustion, occurring with a limited oxygen supply, can produce carbon monoxide and soot. studysmarter.co.uk Controlled oxidation, on the other hand, can lead to the formation of valuable oxygenated compounds like alcohols, aldehydes, ketones, and carboxylic acids. masterorganicchemistry.com The rate of oxidation is influenced by the alkane's structure, with branched alkanes like this compound generally oxidizing more readily than their straight-chain counterparts. algoreducation.comstudysmarter.co.uk
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk In the context of 3-Ethyl-2-methylhexane, electron ionization (EI) is a common method for generating a molecular ion and inducing fragmentation, providing a unique fingerprint for the compound. nist.gov
Interpretation of Electron Ionization Mass Spectra
When this compound is subjected to electron ionization, it forms a molecular ion ([M]•+) with a mass-to-charge ratio corresponding to its molecular weight of approximately 128 g/mol . nist.govnih.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum displays a pattern of peaks, with the x-axis representing the m/z ratio and the y-axis representing the relative abundance of each ion. nist.govdocbrown.info
The fragmentation of alkanes like this compound primarily occurs at the C-C bonds, as they are weaker than C-H bonds. docbrown.infodocbrown.info The stability of the resulting carbocation fragments significantly influences the intensity of the corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.org More stable carbocations, such as tertiary and secondary carbocations, are more likely to form and will therefore produce more intense peaks. chemguide.co.uklibretexts.org
For this compound, characteristic fragmentation pathways involve the loss of alkyl radicals. For instance, the loss of an ethyl radical (•CH2CH3) would result in a fragment with an m/z of 99, while the loss of a propyl radical (•CH2CH2CH3) would lead to a fragment with an m/z of 85. The most abundant fragment ion, known as the base peak, often corresponds to the most stable carbocation that can be formed. In the mass spectrum of this compound, prominent peaks are observed at m/z values of 43 and 57. nih.gov
| m/z | Relative Intensity | Possible Fragment Ion |
|---|---|---|
| 43 | High | [C3H7]+ |
| 57 | High | [C4H9]+ |
| 71 | Moderate | [C5H11]+ |
| 85 | Moderate | [C6H13]+ |
| 128 | Low | [C9H20]+ (Molecular Ion) |
Isomer Differentiation Based on Fragmentation Patterns
The fragmentation pattern in a mass spectrum is highly specific to the structure of the molecule. Isomers of this compound, such as n-nonane or 2,2,4,4-tetramethylpentane, will produce distinct mass spectra due to differences in their C-C bond arrangements and the stability of the carbocations formed upon fragmentation. libretexts.orgyoutube.com
For example, the mass spectrum of 2-methylhexane (B165397), an isomer of heptane (B126788), shows a characteristic fragmentation pattern that can be used to distinguish it from other heptane isomers. docbrown.info The cleavage that produces a more stable secondary carbocation is favored over cleavages that would result in less stable primary carbocations. chemguide.co.uk This principle allows for the differentiation of isomers based on the relative intensities of their fragment ion peaks. By carefully analyzing the fragmentation pathways, it is possible to deduce the branching structure of the alkane. youtube.com
Gas Chromatography (GC) in Hydrocarbon Mixture Analysis and Separation
Gas chromatography is an essential technique for separating and analyzing volatile compounds in a mixture. dtic.mil For complex hydrocarbon matrices, such as those found in petroleum products or environmental samples, GC provides the high resolution needed to separate individual components, including isomers like this compound. dtic.milnist.gov
Retention Indices and Chromatographic Behavior in Complex Matrices
The retention index (RI) is a standardized measure of a compound's elution time in gas chromatography, relative to a series of n-alkanes. nist.gov This value is largely independent of the specific GC conditions (e.g., column length, flow rate, temperature program), making it a reliable parameter for compound identification. The retention index of this compound has been determined on various stationary phases. For instance, on a standard non-polar column, its Kovats retention index is reported to be around 847. nih.govnist.gov
The chromatographic behavior of this compound in complex mixtures is influenced by its volatility and its interaction with the stationary phase of the GC column. In a mixture of hydrocarbons, compounds are separated based on their boiling points and polarities. Non-polar compounds like this compound are typically analyzed using non-polar stationary phases, where they are separated primarily by their boiling points. nist.govnist.gov
| Temperature (°C) | Retention Index | Reference |
|---|---|---|
| 30 | 842 | nist.gov |
| 50 | 844 | nist.gov |
| 60 | 845 | nist.gov |
| 70 | 846 | nist.gov |
| 100 | 844 | nist.gov |
Multidimensional Gas Chromatography for Enantiomeric Resolution
This compound possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (3R)-3-ethyl-2-methylhexane and (3S)-3-ethyl-2-methylhexane. nih.gov The separation of these enantiomers is a significant analytical challenge that can be addressed using multidimensional gas chromatography (MDGC). researchgate.netresearchgate.net
MDGC employs two or more GC columns with different stationary phases to achieve enhanced separation of complex mixtures. For enantiomeric resolution of chiral hydrocarbons like this compound, a chiral stationary phase (CSP) is used in one of the dimensions. researchgate.netresearchgate.net These CSPs, often based on modified cyclodextrins, can selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.netsci-hub.se This technique is crucial for determining the enantiomeric composition of chiral compounds, which is important in fields such as asymmetric synthesis and the analysis of biological or environmental samples. researchgate.netchromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) has been successfully used to separate and identify a wide range of volatile organic compounds, including chiral alkanes, in complex samples. pherobase.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the connectivity and stereochemistry of atoms. researchgate.net While mass spectrometry and gas chromatography are powerful for identification and separation, NMR offers a deeper insight into the molecular architecture of this compound.
For the stereochemical assignment of the enantiomers of this compound, advanced NMR techniques are required. researchgate.net The use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their distinction and quantification by NMR. researchgate.net Furthermore, the online coupling of enantioselective gas chromatography with proton NMR spectroscopy has been demonstrated for other chiral alkanes, representing a powerful method for determining enantiomeric excesses. researchgate.netresearchgate.net Theoretical calculations and comparisons with the spectra of related known compounds are also crucial in the definitive assignment of the complex NMR spectra of such branched alkanes. researchgate.net
High-Resolution 1H NMR and 13C NMR Investigations
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the atomic connectivity of this compound.
¹³C NMR Spectroscopy: Due to the absence of any molecular symmetry, each of the nine carbon atoms in this compound resides in a unique chemical environment. Consequently, the ¹³C NMR spectrum is expected to display nine distinct signals. The chemical shifts of these signals fall within the typical range for alkanes, generally between 10 and 60 ppm. The specific shifts are influenced by the degree of substitution and the location of the carbon atom within the branched structure. For instance, the carbon atoms of the methyl groups (C1, the C2-methyl, and C6) will appear at the higher field (lower ppm values) compared to the methine carbons (C2 and C3), which are more deshielded.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is considerably more complex due to proton-proton spin-spin coupling. Like the carbon atoms, the protons on each carbon are in chemically distinct environments, leading to a crowded spectrum with multiple overlapping signals in the 0.8 to 1.7 ppm range. The interpretation relies on analyzing the chemical shift, integration (proton count), and signal multiplicity (splitting pattern).
Chemical Shifts: All protons are attached to sp³ hybridized carbons, resulting in signals in the characteristic upfield region of the spectrum.
Integration: The relative areas under the signal peaks would correspond to the number of protons in each unique environment (e.g., 3H for a methyl group, 2H for a methylene (B1212753) group).
Splitting Patterns: The n+1 rule dictates the splitting of signals. For example, the signal for the C2-methine proton would be split into a complex multiplet by the protons on C1, its attached methyl group, and C3. Similarly, the terminal methyl protons of the ethyl group and the main hexane (B92381) chain would appear as triplets due to coupling with their adjacent methylene groups. docbrown.info
The following table outlines the predicted NMR data for this compound.
| Carbon Position | Predicted ¹³C Chemical Shift (ppm) | Proton Environment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity |
| 1 (Methyl on C2) | ~15-20 | H on C1 | ~0.8-0.9 | Doublet |
| 2 (Methine) | ~35-45 | H on C2 | ~1.5-1.7 | Multiplet |
| 3 (Methine) | ~40-50 | H on C3 | ~1.3-1.5 | Multiplet |
| 4 (Methylene) | ~25-35 | H on C4 | ~1.1-1.3 | Multiplet |
| 5 (Methylene) | ~20-30 | H on C5 | ~1.1-1.3 | Multiplet |
| 6 (Terminal Methyl) | ~10-15 | H on C6 | ~0.8-0.9 | Triplet |
| Ethyl-CH₂ | ~20-30 | H on Ethyl-CH₂ | ~1.2-1.4 | Multiplet |
| Ethyl-CH₃ | ~10-15 | H on Ethyl-CH₃ | ~0.8-0.9 | Triplet |
| C2-Methyl | ~10-15 | H on C2-Methyl | ~0.8-0.9 | Doublet |
2D NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the complex and overlapping signals in the 1D NMR spectra of this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would generate cross-peaks between signals of protons that are on adjacent carbons. For instance, a COSY spectrum would confirm the connectivity between the methine proton at C3 and the methylene protons of both the ethyl group and the C4 position.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly bonded. HSQC is crucial for definitively assigning which proton signal corresponds to which carbon signal, resolving any ambiguity from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is instrumental in piecing together the entire carbon skeleton by linking fragments identified by COSY. For example, the protons of the terminal methyl group (C6) would show a correlation to the carbons at C5 and C4, confirming the structure of the propyl end of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. oregonstate.edu For an alkane like this compound, the spectra are dominated by carbon-hydrogen bond vibrations. researchgate.net
Analysis of Characteristic C-H Stretching and Bending Modes
The IR and Raman spectra of this compound are characterized by specific vibrational modes. spcmc.ac.in
C-H Stretching Vibrations: Strong absorption bands are observed in the region of 2850-3000 cm⁻¹. libretexts.org This region contains multiple overlapping peaks corresponding to:
Asymmetric stretching of CH₃ and CH₂ groups, typically found near 2960 cm⁻¹.
Symmetric stretching of CH₃ and CH₂ groups, appearing near 2870 cm⁻¹. spectroscopyonline.com
C-H Bending Vibrations: These vibrations occur at lower frequencies and are essential for structural characterization. spcmc.ac.in
Methyl (CH₃) Bending: An asymmetric deformation, often called the "umbrella mode," results in a characteristic absorption around 1375-1385 cm⁻¹. spectroscopyonline.com The presence of multiple, non-equivalent methyl groups in this compound can lead to a complex or split peak in this region.
Methylene (CH₂) Bending: A "scissoring" deformation occurs around 1465 cm⁻¹. This band frequently overlaps with the asymmetric bending vibration of the methyl groups. spectroscopyonline.comdocbrown.info
The following table summarizes the key vibrational modes for this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Asymmetric Stretching (CH₃, CH₂) | ~2960 | Strong |
| C-H Symmetric Stretching (CH₃, CH₂) | ~2870 | Strong |
| C-H Asymmetric Bending (CH₃) | ~1465 | Medium |
| C-H Scissoring (CH₂) | ~1465 | Medium |
| C-H Symmetric Bending (Umbrella Mode, CH₃) | ~1375 | Medium |
Application in Qualitative Identification of Alkanes
Vibrational spectroscopy is highly effective for the qualitative identification of alkanes. The primary application is to confirm the presence of the alkane class of compounds and to provide a specific fingerprint for an individual molecule.
The most straightforward use of an IR spectrum is to verify that a compound is an alkane. This is achieved by observing the intense C-H stretching bands just below 3000 cm⁻¹ and, crucially, the absence of prominent absorptions that signify other functional groups (e.g., no broad O-H stretch around 3300 cm⁻¹, no sharp C=O stretch around 1715 cm⁻¹, and no C=C stretch around 1650 cm⁻¹). spcmc.ac.indocbrown.info
While many alkanes exhibit similar C-H stretching and bending frequencies, the fingerprint region of the IR spectrum, from approximately 1500 cm⁻¹ to 400 cm⁻¹, contains a complex and unique pattern of absorptions. docbrown.info This pattern, arising from a combination of C-C bond stretching and various bending and rocking vibrations, is unique to each specific molecule. Therefore, by comparing the fingerprint region of an unknown sample to a library of known spectra, a definitive identification of this compound can be made. docbrown.info
Computational Chemistry and Molecular Modeling for 3 Ethyl 2 Methylhexane
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanics (QM) offers a fundamental framework for understanding the behavior of electrons within a molecule, which in turn governs its structure, stability, and reactivity. wikipedia.org For 3-Ethyl-2-methylhexane, QM methods are instrumental in elucidating its electronic landscape.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations that provide detailed information about molecular systems from first principles. Ab initio methods solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. DFT, a computationally more tractable alternative, calculates the electron density to determine the system's energy and other properties.
For this compound, these calculations typically begin with a geometry optimization to find the lowest energy arrangement of atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. DFT methods are widely used to study the electronic structure of molecules, including analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. researchgate.net
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.54 Å |
| Bond Length | C-H (average) | 1.09 Å |
| Bond Angle | C1-C2-C3 | 112.5° |
| Bond Angle | C2-C3-C4 | 113.0° |
| Dihedral Angle | H-C2-C3-H (anti) | 180.0° |
Prediction of Spectroscopic Parameters and Reaction Energetics
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structure verification. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) spectroscopy can be determined. nih.govresearchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed by evaluating the magnetic shielding of each nucleus. acs.orgnih.govucsb.edu
Quantum mechanical calculations are also vital for studying reaction energetics. For a hydrocarbon like this compound, this could involve modeling combustion reactions or pyrolysis. britannica.com By calculating the energies of reactants, transition states, and products, reaction pathways and activation energies can be determined, providing insights into the kinetics and thermodynamics of chemical transformations. nih.govacs.org
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy for electronic properties, it is computationally intensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for studying the conformational landscape and condensed-phase behavior of molecules like this compound. acs.orgresearchgate.net
Conformational Sampling and Free Energy Calculations
This compound, with its multiple single bonds, possesses significant conformational flexibility. Rotation around the C-C bonds gives rise to various spatial arrangements known as conformers, each with a distinct energy level. libretexts.org The most stable conformers are typically in a "staggered" arrangement, where substituent groups are as far apart as possible, while "eclipsed" conformations represent energy maxima. libretexts.org The interactions between bulky groups, such as the methyl and ethyl groups in this compound, lead to specific staggered conformations known as anti (groups are 180° apart) and gauche (groups are 60° apart). libretexts.org
Molecular dynamics simulations track the movement of atoms over time based on a classical force field, allowing for the exploration of the molecule's conformational space. acs.orgacs.org From these simulations, the relative populations of different conformers can be determined, and the free energy differences between them can be calculated. This provides a detailed picture of the molecule's flexibility and the energetic landscape it navigates.
| Conformation | Dihedral Angle (CH3-C2-C3-CH2CH3) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | 180° | 0.0 | Most stable, bulky groups are opposite. |
| Gauche | 60° | 0.9 | Less stable due to steric hindrance. |
| Eclipsed (H/CH3) | 120° | 3.4 | High energy due to torsional strain. |
| Fully Eclipsed (CH3/CH2CH3) | 0° | 5.0 | Least stable, maximum steric and torsional strain. |
Intermolecular Interactions and Condensed Phase Behavior
In the liquid state, the behavior of this compound is governed by intermolecular forces, primarily weak van der Waals interactions (specifically, London dispersion forces). youtube.comlibretexts.org These transient forces arise from temporary fluctuations in electron density. youtube.com Molecular dynamics simulations are particularly well-suited for studying these interactions in the condensed phase. researchgate.netnih.gov
By simulating a large number of this compound molecules in a periodic box, properties of the liquid state such as density, viscosity, and diffusion coefficients can be predicted. The simulations provide a microscopic view of how individual molecules pack together and move, which is essential for understanding macroscopic properties. The Lennard-Jones potential is a common mathematical model used in simulations to describe the attractive and repulsive components of van der Waals forces between non-polar molecules. pythoninchemistry.orgsmu.edu
Machine Learning Applications in Hydrocarbon Chemistry
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties with high speed and accuracy. kaust.edu.saacs.orgscispace.com For hydrocarbons like this compound, ML models can be trained on large datasets of known molecules to establish quantitative structure-property relationships (QSPR).
These models use molecular descriptors—numerical representations of a molecule's structure—as input features. semanticscholar.orgresearchgate.net Algorithms such as Support Vector Regression (SVR), Artificial Neural Networks (ANN), and Gradient Boosted Trees are trained to predict a wide range of properties, including boiling point, density, viscosity, and thermochemical data like enthalpy of formation and heat capacity. semanticscholar.orgresearchgate.netacs.orgkaust.edu.sa An advantage of ML is its ability to make predictions for new or uncharacterized compounds much faster than traditional computational methods or experiments. acs.orgnih.gov
| Compound | Property | Experimental Value | ML Predicted Value | Absolute Error |
|---|---|---|---|---|
| n-Heptane | Boiling Point (°C) | 98.4 | 98.7 | 0.3 |
| Isooctane | Boiling Point (°C) | 99.2 | 99.5 | 0.3 |
| This compound | Boiling Point (°C) | 142.0 | 141.5 | 0.5 |
| n-Decane | Boiling Point (°C) | 174.1 | 173.8 | 0.3 |
Broader Research Applications and Future Directions
3-Ethyl-2-methylhexane as a Benchmark Molecule for Theoretical Models
This compound serves as an important benchmark molecule for the development and validation of theoretical models in chemistry. Its structure, while seemingly simple, provides a valuable case study for refining computational methods that predict the thermophysical and chemical properties of branched alkanes. These models are crucial for understanding the behavior of complex hydrocarbon mixtures, such as those found in fuels.
The molecule's specific arrangement of ethyl and methyl groups on a hexane (B92381) backbone presents a non-trivial challenge for theoretical calculations of properties like entropy, enthalpy, and heat capacity. The National Institute of Standards and Technology (NIST) provides critically evaluated data for this compound, which can be used to validate these theoretical models. nist.gov For instance, the accuracy of computational models in predicting the molecule's boiling point, density, and viscosity across a range of temperatures can be directly assessed against this experimental data. nist.gov
Furthermore, the study of isomers like this compound contributes to the broader understanding of structure-property relationships in organic chemistry. unizin.org By comparing the calculated and experimental properties of this compound with its isomers, researchers can refine the parameters and algorithms used in molecular modeling software. This continuous improvement is vital for the predictive power of theoretical chemistry, enabling the design of new molecules with desired properties for various applications.
Implications in Hydrocarbon Fuel Chemistry and Combustion Research
The study of this compound and its isomers is of significant importance in the fields of hydrocarbon fuel chemistry and combustion research. As a representative branched alkane, its combustion behavior provides insights into the complex chemical kinetics that govern the performance of gasoline and other transportation fuels.
Kinetic Modeling of Branched Alkane Combustion
Detailed chemical kinetic models are essential tools for simulating and understanding the combustion of fuels. osti.gov this compound, as a component of the larger family of branched alkanes, is included in the development and validation of these complex models. These models consist of a vast network of elementary reactions that describe the oxidation pathways of the fuel molecule.
Research on the oxidation of hexane isomers, which includes structures analogous to this compound, has led to the development of consistent reaction rate rules for alkanes. polimi.it These rules are crucial for building comprehensive kinetic models that can accurately predict the combustion behavior of a wide range of hydrocarbon fuels, from simple alkanes to complex commercial fuel blends. polimi.it The insights gained from studying the reaction pathways of branched alkanes like this compound help in refining these models, leading to better predictions of combustion phenomena such as flame speed and pollutant formation. polimi.it
The development of accurate kinetic models for branched alkanes like 2-methylhexane (B165397) is crucial for understanding the combustion behavior of gasoline and diesel fuels. kaust.edu.sa These models are continuously improved as new experimental data and theoretical insights become available, enhancing their predictive capabilities for fuel performance and emissions. kaust.edu.saacs.org
Studies on Ignition Delay Times and Knocking Behavior of Alkane Isomers
Ignition delay time is a critical parameter in combustion research, directly related to the autoignition and knocking characteristics of a fuel in an internal combustion engine. The molecular structure of a hydrocarbon has a profound effect on its ignition delay time. Highly branched alkanes, such as isomers of heptane (B126788) and hexane, exhibit a wide range of reactivities. polimi.itscispace.com
Experimental studies using shock tubes and rapid compression machines have been conducted on various alkane isomers to measure their ignition delay times over a range of temperatures and pressures. polimi.it These experiments have shown that increased branching in an alkane isomer generally leads to longer ignition delay times and reduced reactivity, a desirable trait for preventing engine knock. researchgate.net For example, studies on heptane isomers have shown a clear correlation between molecular structure and ignition behavior, with highly branched isomers being less reactive. osti.govscispace.com
Kinetic models validated with this experimental data can then be used to predict the knocking behavior of different fuel components, including this compound. polimi.it Understanding these relationships is fundamental to formulating fuels with optimal anti-knock properties, which is essential for the development of more efficient and powerful engines.
Advanced Analytical Reference Standards in Chromatography and Mass Spectrometry
In the field of analytical chemistry, this compound serves as a valuable reference standard, particularly in gas chromatography (GC) and mass spectrometry (MS). cymitquimica.com These techniques are widely used for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures, such as petroleum products and environmental samples.
The use of this compound as a standard allows for the accurate identification and quantification of this specific isomer in a sample. cymitquimica.com In gas chromatography, the retention index of a compound is a key parameter for its identification. The Kovats retention index of this compound has been determined on various stationary phases, providing a reliable reference point for its elution behavior. nist.govnih.gov
Table 1: Kovats Retention Index for this compound
| Stationary Phase | Retention Index |
| Standard non-polar | 847 |
| OV-101 | 847 |
This data is compiled from the NIST Chemistry WebBook and represents values determined on standard non-polar and OV-101 capillary columns. nist.gov
In mass spectrometry, the fragmentation pattern of this compound provides a unique fingerprint that can be used for its identification. The availability of pure standards is crucial for building and validating spectral libraries, which are essential for the automated identification of compounds in complex samples. Certified reference materials for various organic compounds, including those similar to this compound, are available to ensure the quality and accuracy of analytical measurements. fishersci.ca
Environmental Chemical Research Pertaining to Alkane Atmospheric Fate
The atmospheric fate of alkanes, including branched isomers like this compound, is an important area of environmental chemical research. Alkanes are released into the atmosphere from both natural and anthropogenic sources, including the evaporation of fossil fuels. Once in the atmosphere, they participate in a series of photochemical reactions that can contribute to the formation of ground-level ozone and secondary organic aerosols, both of which have implications for air quality and climate.
The primary atmospheric removal process for alkanes is reaction with the hydroxyl radical (•OH). The rate of this reaction is dependent on the molecular structure of the alkane. While specific kinetic data for the reaction of this compound with •OH radicals may not be extensively reported, the general principles of alkane-hydroxyl radical reactivity can be applied. The presence of tertiary C-H bonds in branched alkanes generally leads to faster reaction rates compared to their straight-chain counterparts.
Furthermore, understanding the Henry's Law constant of compounds like this compound is important for assessing their partitioning between the atmosphere and water bodies. nist.gov This information is crucial for modeling the environmental transport and fate of these compounds. Although detailed studies on the atmospheric chemistry of this compound are not abundant, the foundational knowledge of alkane oxidation mechanisms provides a basis for predicting its environmental impact. unizar.es
Q & A
Basic Research Questions
Q. What experimental methods are recommended for resolving ambiguities in the structural elucidation of 3-ethyl-2-methylhexane?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify branching patterns and substituent positions. Infrared (IR) spectroscopy can validate alkyl group vibrations (C-H stretches at ~2800–3000 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) aids in confirming molecular weight (C₉H₂₀, MW 128.25 g/mol) and fragmentation patterns . For stereochemical uncertainties, crystallographic analysis or computational geometry optimization (e.g., B3LYP/6-31G**) may resolve spatial arrangements .
Q. How can researchers optimize synthetic routes for this compound to improve regioselectivity?
- Methodological Answer : Use branched alkene precursors (e.g., 3-methyl-1-pentene) in acid-catalyzed alkylation with ethyl halides. Control reaction conditions (temperature, solvent polarity) to favor Markovnikov addition. Post-synthesis, employ fractional distillation (boiling point ~140–150°C ) and purity verification via GC with flame ionization detection (FID) .
Advanced Research Questions
Q. How does the chromatographic behavior of this compound vary under different stationary phases, and what implications does this have for analyzing complex hydrocarbon mixtures?
- Methodological Answer : Compare retention times on polar (e.g., PEG-based) versus nonpolar (e.g., PDMS) GC columns. Nonpolar phases separate alkanes by boiling point, while polar phases resolve isomers via dipole interactions. For complex matrices (e.g., petroleum fractions), use multidimensional GC (GC×GC) with a cryogenic modulator to enhance resolution .
Q. What computational strategies are effective in predicting the thermodynamic stability of this compound compared to its structural isomers?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to compare heats of formation and steric strain. Molecular dynamics (MD) simulations can assess conformational flexibility and van der Waals interactions. Validate with experimental enthalpy data from calorimetry .
Q. How can researchers address contradictions in spectral data when characterizing trace impurities in this compound samples?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric contaminants. For NMR ambiguities, apply 2D techniques (HSQC, HMBC) to assign overlapping signals. Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) and synthesize reference standards for direct comparison .
Q. What experimental designs are suitable for studying the enzymatic oxidation of this compound in microbial systems?
- Methodological Answer : Incubate with alkane monooxygenase-expressing bacteria (e.g., Pseudomonas putida) under controlled O₂ levels. Monitor metabolite production (e.g., secondary alcohols, ketones) via LC-MS. Use isotopic labeling (¹³C-ethyl groups) to trace metabolic pathways .
Q. How do steric effects in this compound influence its binding affinity in host-guest chemistry studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
